molecular formula C13H11NO3S B5661907 N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5661907
M. Wt: 261.30 g/mol
InChI Key: QACPNTKXVLHSJJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features a benzodioxole ring and a thiophene ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetamide intermediate.

    Coupling with Thiophene: The acetamide intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA topoisomerases in anticancer research.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both benzodioxole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-13(7-10-2-1-5-18-10)14-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACPNTKXVLHSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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